molecular formula C25H20N4S B12669920 Diazenecarbothioic acid, (1,1'-biphenyl)-4-yl-, 2-(1,1'-biphenyl)-4-ylhydrazide CAS No. 73507-47-8

Diazenecarbothioic acid, (1,1'-biphenyl)-4-yl-, 2-(1,1'-biphenyl)-4-ylhydrazide

Cat. No.: B12669920
CAS No.: 73507-47-8
M. Wt: 408.5 g/mol
InChI Key: KZNZHFDXOZCULX-UHFFFAOYSA-N
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Description

Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a diazenecarbothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide typically involves the reaction of biphenyl derivatives with hydrazine and thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.

    Substitution: The biphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines. Substitution reactions can result in various substituted biphenyl derivatives.

Scientific Research Applications

Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2,2’-dicarboxylic acid: A related compound with similar biphenyl groups but different functional groups.

    Biphenyl-4,4’-dicarboxylic acid: Another biphenyl derivative with carboxylic acid groups at different positions.

Uniqueness

Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide is unique due to its combination of biphenyl groups and diazenecarbothioic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73507-47-8

Molecular Formula

C25H20N4S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-phenylanilino)-3-(4-phenylphenyl)iminothiourea

InChI

InChI=1S/C25H20N4S/c30-25(28-26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,26H,(H,28,30)

InChI Key

KZNZHFDXOZCULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NNC(=S)N=NC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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